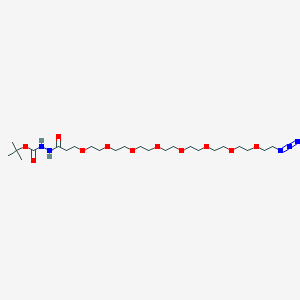
Methyltetrazine-PEG24-t-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-PEG24-t-butyl ester is a compound that belongs to the class of tetrazines, which are known for their stability and reactivity in click chemistry reactions. This compound is characterized by the presence of a methyltetrazine group and a t-butyl ester group, making it highly soluble in aqueous solutions and suitable for various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG24-t-butyl ester is synthesized through a series of chemical reactions involving the coupling of methyltetrazine with polyethylene glycol (PEG) and t-butyl ester. The synthetic route typically involves the following steps:
Activation of Methyltetrazine: Methyltetrazine is activated using appropriate reagents to form a reactive intermediate.
Coupling with PEG: The activated methyltetrazine is then coupled with PEG24 under controlled conditions to form the intermediate product.
Introduction of t-butyl Ester: The intermediate product is further reacted with t-butyl ester to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production, ensuring high purity and yield. Key factors include precise control of reaction conditions, use of high-purity reagents, and efficient purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Methyltetrazine-PEG24-t-butyl ester undergoes various chemical reactions, including:
Click Reactions: It reacts rapidly with trans-cyclooctene (TCO) in a bioorthogonal click reaction, forming stable covalent bonds.
Deprotection Reactions: The t-butyl ester group can be deprotected under acidic conditions to yield a free carboxyl group.
Common Reagents and Conditions
Click Reactions: Common reagents include trans-cyclooctene (TCO) and other strained alkenes.
Deprotection Reactions: Acidic conditions, such as the use of trifluoroacetic acid (TFA), are employed to remove the t-butyl protecting group.
Major Products Formed
Click Reactions: The major product is a stable covalent adduct formed between this compound and TCO.
Deprotection Reactions: The major product is the deprotected Methyltetrazine-PEG24 with a free carboxyl group.
Applications De Recherche Scientifique
Methyltetrazine-PEG24-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in bioorthogonal labeling and imaging of biomolecules in living systems.
Medicine: Utilized in drug delivery systems and targeted therapy due to its ability to form stable conjugates with biomolecules.
Industry: Applied in the development of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of Methyltetrazine-PEG24-t-butyl ester involves its reactivity with strained alkenes, such as trans-cyclooctene (TCO), in a bioorthogonal click reaction. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for in vivo applications. The hydrophilic PEG spacer enhances the solubility and stability of the compound, while the t-butyl ester group provides a protective function that can be removed under acidic conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyltetrazine-PEG12-t-butyl ester
- Methyltetrazine-PEG4-t-butyl ester
- Methyltetrazine-PEG8-t-butyl ester
Uniqueness
Methyltetrazine-PEG24-t-butyl ester is unique due to its longer PEG spacer (PEG24), which provides enhanced solubility and flexibility compared to shorter PEG derivatives. This makes it particularly suitable for applications requiring high solubility and stability in aqueous environments .
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H116N4O27/c1-59-65-67-63(68-66-59)60-5-7-61(8-6-60)94-58-57-93-56-55-92-54-53-91-52-51-90-50-49-89-48-47-88-46-45-87-44-43-86-42-41-85-40-39-84-38-37-83-36-35-82-34-33-81-32-31-80-30-29-79-28-27-78-26-25-77-24-23-76-22-21-75-20-19-74-18-17-73-16-15-72-14-13-71-12-11-70-10-9-62(69)95-64(2,3)4/h5-8H,9-58H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVVQWAMFYOQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H116N4O27 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1373.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-[2-[2-[2-[2-[5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8114292.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8114295.png)
![[4-[[(2R)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8114296.png)


![3-[2-[2-[2-[5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114331.png)






![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114402.png)

